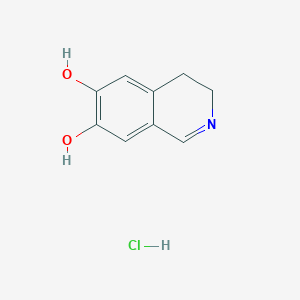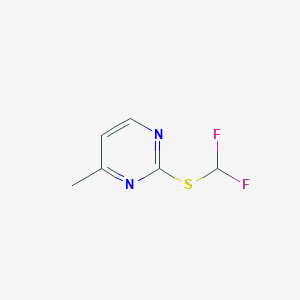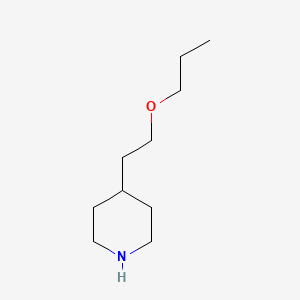
2-(4-Piperidinyl)ethyl propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Piperidinyl)ethyl propyl ether is an organic compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-(4-Piperidinyl)ethyl propyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding piperidine derivative and propyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to alkenes . For large-scale production, the Williamson ether synthesis remains the most viable method due to its versatility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Piperidinyl)ethyl propyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ether to an aldehyde or ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ether to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by another nucleophile under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alcohols
Substitution: Varies based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(4-Piperidinyl)ethyl propyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Piperidinyl)ethyl propyl ether involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Pyridine: Another nitrogen-containing heterocycle with significant pharmacological activities.
Dihydropyridine: A derivative of pyridine with additional hydrogen atoms, used in various therapeutic applications.
Uniqueness
2-(4-Piperidinyl)ethyl propyl ether is unique due to its specific ether linkage and the presence of the piperidine moiety. This combination imparts distinct chemical and pharmacological properties, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
4-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-5-10-3-6-11-7-4-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
DSSQRRDWUPHBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


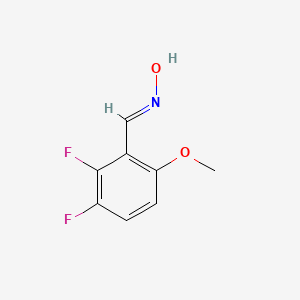
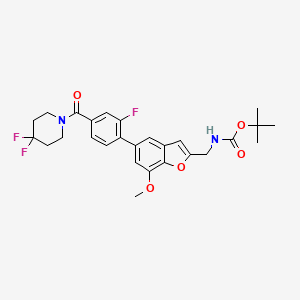
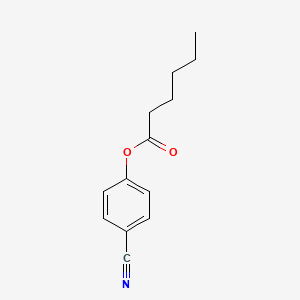
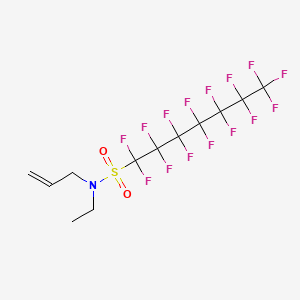

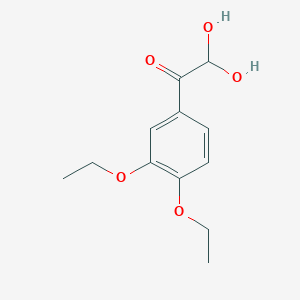

![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
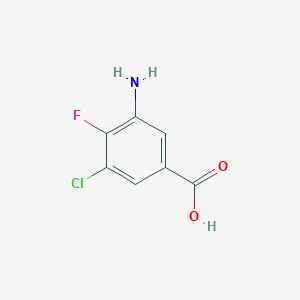
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
